5-(tert-Butyl)indoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWWFXGCBMZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588402 | |
| Record name | 5-tert-Butyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65826-97-3 | |
| Record name | 5-tert-Butyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 5 Tert Butyl Indoline and Its Analogs
Stereoselective and Regioselective Synthesis of Indoline (B122111) Derivatives
Achieving selectivity is paramount in the synthesis of complex molecules. For indoline derivatives, this involves controlling both the spatial arrangement of atoms (stereoselectivity) and the position of functional groups on the heterocyclic ring system (regioselectivity).
Enantioselective Approaches to Chiral Indolines
The generation of optically active indolines is of significant interest due to their prevalence in biologically active compounds. Several catalytic asymmetric methods have been developed to produce chiral indolines with high enantiomeric excess (ee).
One prominent strategy is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles. organic-chemistry.org This metal-free approach utilizes a chiral Brønsted acid and a Hantzsch ester as the hydrogen source to afford optically active indolines under mild conditions. organic-chemistry.org The methodology is effective for a range of 2-aryl-substituted 3H-indoles, achieving excellent yields and enantioselectivities. organic-chemistry.org
Another powerful technique involves metalloradical catalysis (MRC). A cobalt(II)-based complex, supported by a chiral porphyrin-type ligand, enables the enantioselective intramolecular alkylation of C(sp³)–H bonds. nih.gov This method activates aryldiazomethanes to form radical intermediates, which then cyclize to construct 2-substituted indolines in high yields and with excellent enantioselectivity. nih.gov This process is notable for its functional group tolerance and its ability to activate various C-H bonds. nih.gov
| Catalyst/Method | Substrate Type | Key Features | Yield (%) | ee (%) | Reference |
| Chiral Brønsted Acid | 2-Aryl-3H-indoles | Metal-free, mild conditions | up to 98% | up to 97% | organic-chemistry.org |
| Co(II)-Metalloradical | ortho-Aminoaryldiazomethanes | Radical C-H alkylation | High | Excellent | nih.gov |
| Bimetallic Relay (Rh/Sc) | α-Diazoketones with enones | Trapping of ammonium ylides | up to 99% | up to 99% | nih.gov |
This table presents data on enantioselective approaches to chiral indolines, showcasing various catalytic systems and their efficiencies.
Directed Functionalization at Specific Ring Positions
Regiocontrol in the functionalization of the indoline nucleus, particularly on the benzenoid ring, is a significant synthetic challenge. acs.orgresearchgate.net The inherent reactivity of the indole (B1671886) framework typically favors reactions at the C2 or C3 positions. chim.it To overcome this, directing groups are employed to steer reactions to less accessible positions such as C4, C5, C6, and C7. acs.orgresearchgate.netnih.gov
Transition-metal-catalyzed C-H activation, guided by a directing group installed on the indole nitrogen, is a powerful tool for achieving regioselectivity. acs.orgnih.gov For instance, iridium catalysis can achieve direct amination exclusively at the C-7 position of indolines using organic azides as the nitrogen source. acs.org This reaction is notable for its mild conditions, often proceeding at room temperature, and its compatibility with easily removable directing groups like Boc and Cbz. acs.org
Similarly, an iridium-catalyzed asymmetric allylic substitution (AAS) has been developed for the functionalization of the C5 position of indolines. acs.org This protocol uses a cooperative system of an iridium catalyst and a Brønsted acid to afford C5-allylated indolines in high yields and excellent enantioselectivities. acs.org These strategies, which enable precise functionalization at specific sites, are directly applicable to the synthesis of 5-substituted indoline analogs, including those bearing a tert-butyl group.
Transition Metal-Catalyzed Methodologies for Indoline Formation and Modification
Transition metals play a central role in modern organic synthesis, offering efficient pathways for the construction and modification of heterocyclic systems like indoline. researchgate.net Catalysts based on palladium, iridium, and copper are particularly versatile in this context.
Palladium-Mediated Transformations
Palladium catalysis is a cornerstone of C-N and C-C bond formation and is widely used in the synthesis of indolines. researchgate.netnih.gov A common approach involves the intramolecular amination of C-H bonds. nih.gov For example, palladium catalysts can effect the cyclization of β-arylethylamine substrates, protected with a picolinamide (PA) directing group, to form indolines via amination of an ortho-C(sp²)-H bond. nih.gov
Palladium-catalyzed C(sp³)–H activation provides another route to the indoline core. In one method, 1-(tert-butyl)-2-iodobenzene derivatives undergo palladium-catalyzed C-H activation to form a palladacycle intermediate. acs.org This intermediate is then aminated with a diaziridinone to yield 3,3-disubstituted indolines. acs.org This reaction demonstrates the feasibility of using bulky tert-butyl-containing precursors in palladium-catalyzed transformations to build the indoline scaffold. acs.org The Catellani reaction, which involves cooperative palladium/norbornene catalysis, has also been adapted for indole and indoline synthesis through the vicinal difunctionalization of an aryl halide. nih.gov
| Reaction Type | Catalyst System | Substrate | Key Feature | Reference |
| Intramolecular C(sp²)-H Amination | Pd(OAc)₂ | PA-protected β-arylethylamines | High efficiency, low catalyst loading | nih.gov |
| Intramolecular C(sp³)-H Amination | Pd(OAc)₂ | 1-(tert-Butyl)-2-iodobenzene derivatives | Forms 3,3-disubstituted indolines | acs.org |
| Reductive Cyclization | PdCl₂(CH₃CN)₂ / Phenanthroline | β-Nitrostyrenes | Uses phenyl formate as a CO surrogate | mdpi.com |
| C-H Activation | Palladium Catalyst | N-acetyl 2-aminobiphenyls | Forms carbazoles, related to indoline synthesis | nih.gov |
This table summarizes various palladium-mediated transformations for the synthesis of indoline and related heterocycles.
Iridium-Catalyzed Reactions
Iridium catalysts have emerged as powerful tools for specific C-H functionalization and asymmetric reactions in indoline synthesis. organic-chemistry.org A notable application is the direct and regioselective amination of the C7 C-H bond of N-substituted indolines. acs.org This reaction proceeds with high efficiency using a variety of organic azides as the nitrogen source and is tolerant of various functional groups. acs.org
In the realm of asymmetric synthesis, iridium catalysts excel in the regio- and enantioselective N-allylation of indoles, providing access to chiral branched N-allyl indoles from linear allylic carbonates. nih.gov Furthermore, iridium catalysis enables the highly enantioselective allylic substitution at the C5 position of indolines with allylic alcohols, leading to valuable chiral C5-allylindolines. acs.org This method is particularly relevant for creating analogs of 5-(tert-butyl)indoline with a chiral side chain. Iridium-catalyzed tandem dehydrogenation of indolines also allows for regioselective C-H and N-H alkylation, demonstrating the versatility of this metal. organic-chemistry.orgorganic-chemistry.org
| Reaction Type | Catalyst System | Substrate | Product | Selectivity | Reference |
| C-7 C-H Amination | [IrCp*Cl₂]₂ / AgNTf₂ | N-Substituted Indolines | C-7 Aminated Indolines | High Regioselectivity | acs.org |
| C-5 Asymmetric Allylic Substitution | [Ir(COD)Cl]₂ / Chiral Ligand | N-Alkyl Indolines | Chiral C-5 Allylindolines | up to >99% ee | acs.org |
| N-Allylation | Iridium / Chiral Ligand | Indoles | Chiral N-Allylindoles | High Enantioselectivity | nih.gov |
| Tandem Dehydrogenation/Alkylation | Iridium Catalyst | Indolines | N- and C3-Alkylated Indolines | Regioselective | organic-chemistry.orgorganic-chemistry.org |
This table highlights key iridium-catalyzed reactions for the functionalization and synthesis of chiral indolines.
Copper-Catalyzed Systems
Copper, being an earth-abundant and inexpensive metal, offers sustainable alternatives to precious metal catalysts for indoline synthesis. acs.org Copper(II) acetate has been shown to mediate the intramolecular aromatic C-H amination of phenylethylamines bearing a picolinamide directing group to afford indolines in good yields. acs.org This process can be made catalytic in copper with the use of manganese dioxide (MnO₂) as a terminal oxidant. acs.org The mild nature of the copper-based system accommodates electron-rich substrates. acs.org
Copper catalysis is also effective for cross-dehydrogenative coupling (CDC) reactions. One-pot syntheses of indole-3-carboxylic esters have been developed using copper(II)-catalyzed sequential Chan-Lam N-arylation and CDC reactions. rsc.org Additionally, a single-electron approach using copper wire has been reported for the amination of bromopyrroloindolines, demonstrating a heterogeneous catalytic system that is tolerant of both steric and electronic demands. acs.org
| Reaction Type | Catalyst/Mediator | Substrate | Key Feature | Reference |
| Intramolecular C-H Amination | Cu(OAc)₂ | Picolinamide-protected phenylethylamines | Noble-metal-free, can be catalytic | acs.org |
| Sequential N-Arylation/CDC | Cu(OAc)₂ | Anilines and β-ketoesters | One-pot synthesis of indoles | rsc.org |
| Indoline Amination | Copper Wire | Bromopyrroloindolines | Single-electron mechanism, heterogeneous | acs.org |
| Direct C3 Chalcogenylation | CuBr₂ | Indoles | Forms 3-selenylindoles and 3-thioindoles | mdpi.com |
This table provides an overview of copper-catalyzed systems used in the synthesis and modification of indoline and indole scaffolds.
Other Metal-Mediated Syntheses
Beyond the more conventional cross-coupling reactions, a variety of other metal-mediated transformations have been developed for the synthesis and functionalization of indoline and indole scaffolds. These methods often feature unique reaction pathways, such as domino sequences or C-H activation, providing access to complex molecular architectures from simpler precursors.
Palladium catalysis, for instance, has been employed in domino strategies that construct the indole nucleus through multiple bond-forming events in a single operation. One such reported strategy involves a four-step sequence of aza-Michael/α-arylation/Michael addition/β-elimination to achieve 3-[2-(phenylsulfonyl)ethyl]indoles. mdpi.com Another palladium-catalyzed approach enables the synthesis of 2-(Trifluoromethyl)indoles from trifluoroacetimidoyl chlorides derived from 2-methylanilines. mdpi.com The versatility of palladium is also demonstrated in the reductive N-heterocyclization of o-vinylnitroarenes, a key step in the synthesis of alkaloids like hyrtinadine A, which can be achieved using a catalyst system of bis(dibenzylideneacetone)palladium in the presence of specific phosphine ligands.
Copper-catalyzed multicomponent reactions have also been reported for the synthesis of poly-substituted 1,2,5,6-tetrahydropyridines, showcasing the utility of this metal in building complex heterocyclic systems. rsc.org While not directly forming an indoline, such methodologies for related N-heterocycles highlight the potential for adaptation. Transition metals like silver, iron, and zinc have also been evaluated as Lewis acids for activating isocyanides in the synthesis of N-heterocycles, although with varying degrees of success compared to other methods. rsc.org These alternative metal-mediated reactions represent important tools for synthetic chemists, enabling the construction of diverse indole and indoline derivatives that may be inaccessible through traditional routes.
Table 1: Examples of Other Metal-Mediated Syntheses for Indole Scaffolds
| Metal Catalyst | Reaction Type | Starting Materials | Product Type |
| Palladium | Domino Aza-Michael/Arylation | α,β-Unsaturated Carbonyls, Anilines | 3-Substituted Indoles mdpi.com |
| Palladium | Reductive Cyclization | o-Vinylnitroarenes | Indoles |
| Palladium(0) | C-H Activation/Cyclization | 2-Methylanilines, Trifluoroacetimidoyl Chlorides | 2-(Trifluoromethyl)indoles mdpi.com |
| Copper | Multicomponent Reaction | Alkenes, Amines, etc. | C5-Substituted Tetrahydropyridines rsc.org |
Organocatalytic and Metal-Free Synthetic Routes
In a move towards more sustainable and cost-effective synthesis, significant research has focused on organocatalytic and metal-free routes for the formation and functionalization of indolines. These approaches avoid the use of potentially toxic and expensive transition metals, often providing high levels of stereocontrol and functional group tolerance.
Organocatalysis, which utilizes small organic molecules to accelerate reactions, has proven effective in the asymmetric functionalization of indole derivatives. For example, a chiral biscinchona alkaloid catalyst has been successfully used in the asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman carbonates, yielding functionalized indole derivatives with good enantioselectivity. rsc.org This demonstrates a direct method for the enantioselective functionalization of an indole C(sp3)–H bond.
Visible-light-mediated photoredox catalysis using organic dyes like Eosin Y is another powerful metal-free strategy. researchgate.net This technique can initiate C-C and C-N bond formation, enabling the introduction of functional groups at the C3 position of the indole ring under mild conditions. researchgate.net
Furthermore, completely metal-free reaction conditions have been developed using simple reagents. The synthesis of bis(indolyl)methanes can be catalyzed by iodine (I2) or bromine (Br2) in green solvents like water. beilstein-journals.org An unexpected Br2-catalyzed synthesis of these compounds from an indole and a carbonyl compound in water proceeded rapidly with high yields. beilstein-journals.org Another innovative metal-free approach is the oxidation of oxindoles to isatins, valuable precursors for indoline synthesis, using molecular oxygen with tert-butyl nitrite (B80452) as an additive. organic-chemistry.org This method avoids any metal catalyst or base. organic-chemistry.org For the synthesis of key intermediates like 3-nitroindoles, a non-acidic and non-metallic protocol has been developed using trifluoroacetyl nitrate, which is generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride. nih.gov
Table 2: Comparison of Organocatalytic and Metal-Free Routes to Indole Derivatives
| Method | Catalyst/Reagent | Transformation | Key Features |
| Organocatalysis | Chiral biscinchona alkaloid | Asymmetric allylic alkylation of 3-nitroindoles | Enantioselective C(sp3)–H functionalization rsc.org |
| Photoredox Catalysis | Eosin Y (Organic Dye) | C3-Functionalization of indoles | Metal-free, visible light-mediated researchgate.net |
| Halogen-Mediated | Iodine (I2) or Bromine (Br2) | Synthesis of bis(indolyl)methanes | Green solvent (water), fast reaction beilstein-journals.org |
| Oxidation | O2 / tert-Butyl nitrite | Oxidation of oxindoles to isatins | Metal-free, catalyst-free, base-free organic-chemistry.org |
| Nitration | Trifluoroacetyl nitrate (in situ) | C3-Nitration of indoles | Non-acidic, non-metallic conditions nih.gov |
Multicomponent Reactions for Indoline Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all components, are a highly efficient strategy for building molecular complexity. rsc.org This approach is particularly valuable for creating diverse libraries of heterocyclic compounds, including the indoline scaffold, by systematically varying the starting materials.
Several MCRs have been adapted for the de novo synthesis of the indole core. One innovative two-step process involves an Ugi four-component reaction (U-4CR) between anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. rsc.orgresearchgate.net The resulting Ugi adduct undergoes a subsequent acid-induced cyclization to furnish multi-substituted indole-2-carboxamide derivatives under mild, metal-free conditions. rsc.orgresearchgate.net This strategy allows for broad substrate scope and the generation of diverse indole products. rsc.org Similarly, the Ugi-tetrazole four-component reaction can be exploited to synthesize tetrazole-containing indoles. rsc.org
Other MCRs focus on building fused or complex scaffolds onto a pre-existing indole ring. By engaging indole aldehydes in a Groebke–Blackburn–Bienaymé reaction, a variety of novel linked, fused, and bridged polyheterocyclic systems can be accessed. researchgate.net A recently developed MCR assembles indole, formaldehyde, and an amino hydrochloride to rapidly yield indole-fused oxadiazepines. rsc.org The versatility of this reaction is demonstrated by the addition of sodium thiosulfate to the same initial mixture, which instead produces indole-fused thiadiazepines. rsc.org These MCRs exemplify the principles of atom economy and convergent synthesis, providing rapid access to complex indoline-related structures from simple and readily available starting materials. nih.gov
Table 3: Overview of Multicomponent Reactions for Indoline and Related Scaffolds
| MCR Name/Type | Key Components | Resulting Scaffold | Reference |
| Ugi-4CR / Cyclization | Aniline, Glyoxal Acetal, Formic Acid, Isocyanide | Substituted Indole-2-carboxamides | rsc.orgresearchgate.net |
| Groebke–Blackburn–Bienaymé | Indole Aldehyde, Isocyanide, Aminoazine | Fused/Linked Polyheterocycles | researchgate.net |
| Indole-Formaldehyde Assembly | Indole, Formaldehyde, Amino Hydrochloride | Indole-fused Oxadiazepines | rsc.org |
| Indole-Formaldehyde Assembly | Indole, Formaldehyde, Amino HCl, Na2S2O3 | Indole-fused Thiadiazepines | rsc.org |
| Ugi-Tetrazole | Arylamine, Aldehyde, Isocyanide, TMSN3 | Tetrazole-Indoles | rsc.org |
Sustainable and Green Chemistry Aspects in Indoline Synthesis Research
A primary green strategy is the replacement of traditional organic solvents with more environmentally benign alternatives. beilstein-journals.org Reactions performed in water or ethanol (B145695), for example, significantly reduce the environmental impact. beilstein-journals.orgrsc.org The development of solvent-free reaction conditions represents an even greener approach. beilstein-journals.org
The shift from stoichiometric reagents to catalytic methods, particularly metal-free organocatalysis, is a cornerstone of green indoline synthesis. beilstein-journals.org Avoiding heavy metal catalysts circumvents issues of toxicity, cost, and contamination of the final product. Electrochemical synthesis is another emerging green technology, as it can generate reactive intermediates using electricity, thereby avoiding the need for chemical oxidants or reductants. rsc.org An electrocatalytic triamination of alkynes has been developed to controllably synthesize functionalized indolines and indoles, using a redox catalyst and avoiding transition metals and terminal oxidants. rsc.org
Enabling technologies such as microwave irradiation offer a green alternative to conventional heating by promoting rapid, efficient, and clean reactions. tandfonline.com Multicomponent reactions (MCRs) are inherently green as they improve atom economy, reduce the number of synthetic steps, and minimize purification needs, thus lowering solvent and energy consumption. acs.org A novel catalyst- and chromatography-free MCR has been developed for the synthesis of polysubstituted pyrroles from indoles, which boasts a high atom economy and a low E-factor (a measure of waste generated). acs.org These diverse strategies highlight a clear trend in modern organic chemistry toward developing more sustainable and environmentally responsible methods for the synthesis of important heterocyclic scaffolds like this compound.
Table 4: Green Chemistry Strategies in Indoline Synthesis
| Green Strategy | Specific Approach/Technology | Benefit |
| Green Solvents | Use of water or ethanol | Reduced toxicity and environmental impact beilstein-journals.orgrsc.org |
| Catalyst Choice | Organocatalysis, Metal-free reagents (e.g., I2, Br2) | Avoidance of toxic heavy metals beilstein-journals.org |
| Atom Economy | Multicomponent Reactions (MCRs) | Maximizes incorporation of starting materials into the final product, reduces waste acs.org |
| Alternative Energy | Microwave Irradiation | Increased reaction rates, higher yields, reduced energy consumption tandfonline.com |
| Electrochemical Synthesis | Electrocatalytic generation of reactive intermediates | Avoids chemical oxidants/reductants, uses clean energy rsc.org |
| Process Simplification | Catalyst- and chromatography-free synthesis | Reduced waste from catalysts and purification solvents, simplified workup acs.org |
Mechanistic Investigations of Reactions Involving 5 Tert Butyl Indoline
Fundamental Reactivity of the Indoline (B122111) Core and its tert-Butyl Substituent
The reactivity of 5-(tert-butyl)indoline is a composite of the characteristics of the indoline nucleus and the influence of the C5-tert-butyl group. The indoline core is an aromatic heterocycle with a nitrogen atom whose lone pair of electrons significantly influences the reactivity of the benzene (B151609) ring. This nitrogen atom makes the ring electron-rich and thus highly susceptible to electrophilic attack. The most reactive position on the parent indole (B1671886) for electrophilic aromatic substitution is C3, which is vastly more reactive than benzene. wikipedia.org While indoline is the saturated analog of indole, the nitrogen lone pair still activates the aromatic ring towards electrophiles.
The tert-butyl group, positioned at C5 on the benzene portion of the indoline core, exerts both electronic and steric effects. Electronically, the tert-butyl group is a weak electron-donating group through induction, which further enhances the electron density of the aromatic ring, albeit modestly. This donation complements the strong activating effect of the indoline nitrogen.
Elucidation of Electrophilic and Nucleophilic Reaction Pathways
The electron-rich nature of the indoline ring system makes it highly susceptible to electrophilic substitution. researchgate.net For this compound, electrophilic attack is a common reaction pathway. The nitrogen atom's lone pair strongly directs incoming electrophiles to the ortho and para positions. In the case of the indoline ring, this corresponds primarily to the C7 and C5 positions. However, since C5 is already occupied by the tert-butyl group, the primary sites for electrophilic attack are the C7 and, to a lesser extent, the C3 positions within the pyrroline (B1223166) ring, and potentially C6 on the benzene ring, depending on the reaction conditions and the nature of the electrophile. Studies on indoline derivatives have shown that electrophilic substitution on the carbocyclic ring generally occurs only after the nitrogen and the C2 and C3 positions are substituted, unless conditions are sufficiently acidic to protonate C3, in which case C5 (and by extension, C6 in the titled compound) can become a site of attack. wikipedia.org
A notable example of an electrophilic substitution is nitration. A copper-catalyzed C5-selective C-H nitration of indoline derivatives using tert-butyl nitrite (B80452) has been reported, highlighting a method for direct functionalization. rsc.org While this applies to the C5 position, the principles can be extended to understand the reactivity of substituted indolines like the 5-tert-butyl variant, where other positions would be targeted.
Nucleophilic reactions involving the indoline core are less common on the aromatic ring itself unless it is modified with strong electron-withdrawing groups. However, the nitrogen atom of the indoline is nucleophilic and readily reacts with electrophiles. evitachem.com This N-functionalization is a key reaction pathway, allowing for the introduction of various substituents at the N1 position. Common reactions include acylation, alkylation, and arylation. The resulting N-substituted indolines often exhibit different reactivity and solubility profiles. The N-H proton of indole has a pKa of about 21 in DMSO, requiring strong bases for complete deprotonation to form the highly nucleophilic indolide anion. wikipedia.org
Studies on Radical and Cycloaddition Mechanisms
The indoline scaffold can also participate in reactions proceeding through radical intermediates. For instance, preliminary mechanistic studies suggest that the copper-catalyzed C5 nitration of indolines with tert-butyl nitrite involves a radical pathway. rsc.org Another example is the use of tert-butyl nitrite as a radical initiator and an N-O fragment donor in the synthesis of isoxazole/isoxazoline-fused ring systems, which proceeds via radical nitrile oxidation and cycloaddition. nih.gov These reactions often involve the homolytic cleavage of a weak bond to generate a radical, which then reacts with the indoline. The stability of the potential radical intermediates will dictate the reaction's course.
Cycloaddition reactions offer a powerful method for constructing complex polycyclic structures from relatively simple starting materials. Indoles and their derivatives can act as dienophiles in Diels-Alder reactions and participate in [2+3] and [2+2] cycloadditions. wikipedia.orgnih.gov For this compound, its participation in such reactions would be influenced by the electronic and steric properties of the system. A photocatalyzed (3+2) cycloaddition between indoles and vinyldiazo reagents has been developed, leading to fused indoline compounds. nih.gov The mechanism is proposed to involve the formation of an indole radical cation upon single electron transfer (SET) from the indole to the excited photocatalyst. nih.govacs.org The regioselectivity of these cycloadditions can be highly specific, governed by the nature of the substituents on the indoline ring. nih.gov
The table below summarizes some radical and cycloaddition reactions involving indole derivatives, providing a framework for understanding potential reactions of this compound.
| Reaction Type | Reagents | Key Mechanistic Feature | Ref |
| Radical Nitration | tert-Butyl nitrite, Copper catalyst | Involvement of a radical pathway in C-H functionalization. | rsc.org |
| Radical Cycloaddition | Alkenyl/Alkynyl-substituted aryl methyl ketones, tert-Butyl nitrite | Csp³-H bond radical nitrile oxidation and intramolecular cycloaddition. | nih.gov |
| [3+2] Photocataloaddition | Vinyldiazo reagents, Chromium photocatalyst | Formation of an indole radical cation via Single Electron Transfer (SET). | nih.gov |
| [4+2] Radical Cycloaddition | Redox-active indole NHPI ester, Visible light, Photocatalyst | Oxidative quenching generates an alkyl radical which undergoes tandem cyclization. | acs.org |
| 5-endo-trig Radical Cyclization | Alkenyl indoles, Iron catalyst | Hydrogen Atom Transfer (HAT) generates a tertiary alkyl radical followed by cyclization. | rsc.org |
Kinetic and Thermodynamic Parameters of Key Transformations
The rates and equilibrium positions of chemical reactions are governed by kinetic and thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), and Gibbs free energy (ΔG). For reactions involving this compound, these parameters are influenced by the electronic and steric nature of both the indoline ring and the tert-butyl group.
Kinetic studies of electrophilic substitutions on aromatic compounds often reveal the influence of substituents. For instance, electron-donating groups generally increase the reaction rate by stabilizing the positively charged intermediate (the sigma complex or arenium ion). The tert-butyl group at the C5 position of indoline would be expected to have a rate-enhancing effect on electrophilic attack, although this may be counteracted by steric hindrance, depending on the attacking species and the position of attack. Kinetic analysis of the synthesis of indolines via a Mannich-like 5-endo-trig process has shown the potential for autoinductive processes, where the product can influence the reaction rate. acs.org
Thermodynamic parameters provide insight into the stability of reactants, intermediates, and products. The ΔH of a reaction indicates whether it is exothermic or endothermic, while ΔG determines its spontaneity. In the context of this compound chemistry, the steric strain introduced by the bulky tert-butyl group can affect the thermodynamics of a reaction. For example, if a reaction leads to a product where there is significant steric clash between the tert-butyl group and an adjacent substituent, the product will be thermodynamically less stable, and the equilibrium may favor the reactants. Computational studies can be employed to calculate the thermodynamic stabilities of different diastereoisomeric products, helping to understand reaction outcomes. acs.org
The table below provides a conceptual overview of how substituents might influence kinetic and thermodynamic parameters in the reactions of indoline derivatives.
| Parameter | Influence of Electron-Donating Groups (like tert-Butyl) | Influence of Steric Hindrance (from tert-Butyl) |
| Activation Energy (Ea) | Generally lowered for electrophilic substitution due to stabilization of the carbocation intermediate. | May be increased if the transition state is sterically crowded. |
| Reaction Rate (k) | Generally increased for electrophilic substitution. | May be decreased, especially for attack at adjacent positions (C4, C6). |
| Enthalpy of Reaction (ΔH) | Can make the reaction more exothermic by stabilizing the product. | Can make the product less stable (more positive ΔH) if steric strain is introduced. |
| Gibbs Free Energy (ΔG) | Can make the reaction more spontaneous (more negative ΔG). | Can make the reaction less spontaneous (more positive ΔG) by increasing product energy. |
Influence of Steric and Electronic Effects on Reactivity
The interplay between steric and electronic effects is a central theme in the chemistry of this compound. rsc.org The electronic effect of the tert-butyl group is relatively straightforward: as a weak electron-donating group, it activates the aromatic ring towards electrophilic substitution. This effect is synergistic with the strong activation provided by the indoline nitrogen.
The steric effects are more complex and often play a decisive role in determining the regioselectivity of reactions. rsc.org The bulky tert-butyl group at C5 significantly hinders attack at the adjacent C4 and C6 positions. vulcanchem.comrsc.org Therefore, even if these positions are electronically activated, reagents may be sterically prevented from approaching them. This can redirect the reaction to less sterically encumbered but potentially less electronically favored sites, such as C7. In some cases, steric hindrance can completely prevent a reaction from occurring or lead to lower yields and longer reaction times. rsc.org
For example, in the Larock indole synthesis, the regioselectivity of alkyne insertion into an arylpalladium intermediate is often governed by sterics, with the bulkier group on the alkyne preferentially ending up at the C2 position of the resulting indole to minimize steric interactions. ub.edu Similarly, for this compound, any reaction involving the introduction of a new substituent on the benzene ring would be subject to the steric directing influence of the tert-butyl group.
Computational studies on substituted indoles have shown that the combination of electron-withdrawing and bulky groups creates complex effects on molecular properties and reactivity. The tert-butyl group can restrict bond rotation and impose conformational constraints, which in turn influence reaction pathways. This highlights the necessity of considering both steric and electronic factors to accurately predict the chemical behavior of this compound. rsc.org
Computational and Theoretical Chemistry of 5 Tert Butyl Indoline Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indoline (B122111) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to determine optimized geometries, electronic properties, and molecular stability. researchgate.netijisrt.commdpi.com
The introduction of a tert-butyl group at the 5-position of the indoline ring significantly influences its electronic properties. The tert-butyl group is an electron-donating group, which can increase the electron density of the aromatic system. This affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in the HOMO energy level and a change in the HOMO-LUMO energy gap are typically observed, which has direct implications for the molecule's reactivity and its potential use in applications like dye-sensitized solar cells, where these energy levels are crucial for efficient electron injection. researchgate.net
DFT calculations provide precise data on the molecule's geometry, including bond lengths and angles. Studies on similar substituted indoles and tert-butyl-containing aromatic systems show that the optimized molecular structure calculated by DFT methods corresponds well with experimental data from X-ray diffraction. researchgate.netresearchgate.net The stability of different molecular conformations can also be assessed, revealing the most energetically favorable arrangements. researchgate.net For instance, the steric bulk of the tert-butyl group can lead to a stiffer molecular backbone, restricting torsional freedom compared to unsubstituted analogues. ijisrt.com
Below is a table summarizing typical electronic properties calculated for indoline-based systems using DFT.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -5.5 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.0 to -2.8 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 2.5 to 6.0 | Indicates chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis
In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of solvent molecules, and the forces between all atoms are calculated using a force field (e.g., AMBER, GROMACS). chemrxiv.org Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over a period ranging from nanoseconds to microseconds. mdpi.com
Analysis of MD trajectories for indoline scaffolds can reveal:
Conformational Stability : By tracking metrics like the Root Mean Square Deviation (RMSD), simulations can show whether the molecule maintains a stable conformation or undergoes significant structural changes. mdpi.comnih.gov
Flexibility : The Root Mean Square Fluctuation (RMSF) of individual atoms or residues highlights the most flexible regions of the molecule. nih.gov In 5-(tert-butyl)indoline, this can show how the indoline ring system and the tert-butyl group move relative to each other.
Solvent Effects : MD simulations explicitly include solvent molecules, allowing for the study of how interactions with the solvent influence the conformational preferences of the molecule. chemrxiv.org
Binding Interactions : When studying the interaction of this compound with a biological target, MD simulations can elucidate the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.govacs.org
The presence of the large, sterically demanding tert-butyl group is expected to limit the conformational freedom of the indoline system. MD simulations can quantify this effect by exploring the potential energy surface and identifying the most populated low-energy conformational states. frontiersin.org
| Simulation Parameter | Typical Setting | Purpose |
|---|---|---|
| Force Field | AMBER, GROMACS, CHARMM | Defines the potential energy function for atomic interactions. |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the solvent environment. chemrxiv.org |
| Simulation Time | 100 ns - 1 µs | Determines the timescale of biological or chemical processes that can be observed. mdpi.com |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |
Quantum Mechanical Approaches to Reaction Pathways
Quantum mechanical (QM) methods are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. acs.org These approaches, including DFT, are used to map out the potential energy surface of a reaction, identifying transition states (TS), intermediates, and the associated activation energy barriers. nih.govacs.org This information is critical for understanding reaction feasibility, kinetics, and selectivity.
For a substituted indoline, several types of reactions can be investigated:
Electrophilic Aromatic Substitution : The tert-butyl group, being electron-donating, activates the benzene (B151609) ring of the indoline moiety towards electrophilic attack. QM calculations can predict the most likely site of substitution (regioselectivity) by analyzing the electron density distribution and the relative energies of the transition states for attack at different positions.
N-Functionalization : Reactions at the nitrogen atom of the indoline ring are common. QM can model the reaction pathways for alkylation, acylation, or other modifications, providing insights into the reaction barriers. nih.gov
Ring-Opening or Rearrangement Reactions : QM methods can explore more complex transformations, calculating the energy profiles for multi-step reaction sequences, such as those involving ring contraction or expansion. acs.org
A key output of these studies is the activation energy (ΔE‡), which is the energy difference between the reactants and the highest-energy transition state. A lower activation barrier indicates a faster reaction. acs.org For example, a study on the reaction of indoles with o-quinones used DFT (PBE0 functional) to calculate activation barriers for various steps, including cyclization and elimination, revealing the most energetically favorable pathway. acs.org While not specific to this compound, these studies demonstrate the power of QM to dissect complex reaction mechanisms. acs.orgnih.gov
The table below presents hypothetical activation energies for reaction steps that could be relevant to indoline chemistry, illustrating the type of data generated from QM studies.
| Reaction Step | Example Activation Energy (kcal/mol) | Implication |
|---|---|---|
| Proton Transfer | 5 - 15 | Often a low-barrier, fast process. acs.org |
| C-C Bond Formation (Cyclization) | 15 - 25 | A key step in forming new rings; barrier height determines reaction rate. acs.org |
| Group Elimination | 10 - 20 | The energy required to cleave a bond and release a fragment. acs.org |
| Concerted Proton Transfer | ~40 | Can be a high-barrier process if geometrically constrained. acs.org |
Cheminformatics and Molecular Modeling of Indoline Scaffolds
Cheminformatics and molecular modeling encompass a range of computational tools used to analyze, organize, and utilize chemical information, which is particularly valuable when exploring the chemical space of indoline scaffolds. mdpi.com The indole (B1671886)/indoline core is recognized as a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets. mdpi.comnih.gov Computational techniques are essential for navigating the vast number of possible derivatives.
Key applications in the context of indoline scaffolds include:
Library Design : Generative modeling and cheminformatics approaches can be used to create large, virtual libraries of indoline derivatives with diverse substituents. nih.gov These libraries can then be screened in silico to identify compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dntb.gov.uaresearchgate.net For a set of substituted indolines, QSAR can identify which molecular descriptors (e.g., size, lipophilicity, electronic properties of substituents like the tert-butyl group) are critical for a specific activity, guiding the design of more potent molecules. dntb.gov.ua
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound derivatives, docking can screen for potential biological targets and predict binding affinity, with the bulky tert-butyl group often playing a key role in fitting into hydrophobic pockets. nih.gov
ADME/T Prediction : Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of new chemical entities. dntb.gov.ua For indoline-based compounds, these tools can flag potential liabilities early in the discovery process, saving time and resources. researchgate.net
These computational methods allow researchers to prioritize which specific derivatives of the this compound scaffold are most promising for synthesis and further experimental testing. nih.gov
Computational Prediction and Analysis of Spectroscopic Characteristics (Methodologies)
Computational chemistry provides essential methodologies for predicting and interpreting the spectroscopic characteristics of molecules like this compound. These theoretical predictions are crucial for validating experimental results and confirming molecular structures. researchgate.net DFT is the most common method used for this purpose. acs.orgacs.org
Infrared (IR) and Raman Spectroscopy : Theoretical vibrational frequencies can be calculated using DFT, typically with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.comacs.org The calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. acs.org This analysis allows for the precise assignment of vibrational modes to specific bonds or functional groups within the molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts are compared to an internal standard (like Tetramethylsilane, TMS) to predict the NMR spectrum. This is invaluable for structural elucidation, especially for complex molecules where spectral overlap can make experimental assignment difficult.
UV-Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. acs.org These calculations help explain the electronic transitions responsible for the observed color and photochemical properties of the compound. researchgate.net
The accuracy of these predictions relies heavily on the chosen computational level (functional and basis set). Comparing the computed spectra with experimental data serves as a stringent test of the calculated molecular geometry and electronic structure. researchgate.netacs.org
| Spectroscopy Type | Computational Method | Key Predicted Parameters |
|---|---|---|
| Infrared (IR) / Raman | DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational Frequencies (cm⁻¹), Intensities. mdpi.com |
| NMR | DFT with GIAO method | Chemical Shifts (δ, ppm). |
| UV-Visible | TD-DFT (e.g., CAM-B3LYP) | Excitation Energies (eV), Wavelengths (nm), Oscillator Strengths. acs.org |
Advanced Applications of 5 Tert Butyl Indoline in Chemical Research
Role as a Building Block in Complex Synthetic Endeavors
The 5-(tert-butyl)indoline moiety serves as a crucial starting material for the synthesis of more complex, polycyclic heterocyclic systems. Its derivatives, particularly 5-tert-butylisatin (5-tert-butylindoline-2,3-dione), are common precursors for constructing elaborate molecular architectures with potential applications in medicinal chemistry and materials science.
One notable application is in the synthesis of indolo[2,3-b]quinoxaline derivatives. These compounds are of significant interest due to their potential as antitumor agents. The synthesis involves the condensation reaction of 5-tert-butylindoline-2,3-dione with benzene-1,2-diamine. This reaction provides a direct route to highly functionalized, rigid planar systems that can intercalate with DNA. The tert-butyl group in these structures can enhance their lipophilicity and modulate their biological activity. For instance, N-alkylated derivatives of 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline have been synthesized and investigated for their pharmacological properties researchgate.net.
The general reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Product | Conditions |
| 5-tert-butylindoline-2,3-dione | Benzene-1,2-diamine | 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline | Acetic Acid, Reflux |
Similarly, this compound derivatives are precursors for nih.govtandfonline.comntu.edu.sgtriazino[5,6-b]indoles. The synthesis involves the reaction of 5-tert-butylisatins with thiosemicarbazide, leading to the formation of novel heterocyclic systems with a tert-butyl group incorporated into the indole (B1671886) framework researchgate.net. This strategic placement of the bulky group is intended to influence the compound's interaction with biological targets.
Design and Development of Ligands for Catalysis
The rigid structure of the indoline (B122111) core makes it an excellent scaffold for the design of ligands used in transition-metal catalysis. The substituents on the indoline ring can be modified to tune the steric and electronic properties of the resulting catalyst, influencing its activity, selectivity, and stability.
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. While the indoline skeleton is a common feature in many chiral ligands, the specific use of this compound in this context focuses on leveraging the steric bulk of the tert-butyl group. This group can create a well-defined chiral pocket around a metal center, thereby controlling the stereochemical outcome of a catalytic reaction.
Chiral ligands based on the indole and indoline frameworks have been successfully employed in a variety of asymmetric transformations, including reductions, alkylations, and cyclizations ntu.edu.sgnih.gov. The design principle often involves attaching a chiral auxiliary to the indoline nitrogen and another coordinating group elsewhere on the scaffold. The tert-butyl group at the 5-position can enhance the ligand's rigidity and enforce a specific conformation, which is crucial for achieving high levels of enantioselectivity. For example, structurally rigid tricyclic organocatalysts based on the hexahydropyrrolo[2,3-b]indole skeleton have been shown to be highly effective in asymmetric Michael additions ntu.edu.sg. The incorporation of a bulky substituent like a tert-butyl group on the aromatic ring is a common strategy to improve the stereochemical control of such catalysts.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals. The stability and reactivity of NHCs are heavily influenced by the substituents on the heterocyclic ring. Bulky groups are often incorporated to enhance the stability of the resulting metal complexes and to create a sterically demanding environment that can influence reaction selectivity.
The synthesis of NHC precursors, typically imidazolinium or triazolium salts, often starts from diamines. While direct synthesis from this compound is not prominently documented in isolation, the broader strategy involves creating N-aryl substituted NHCs where the indoline moiety could serve as the N-substituent. The tert-butyl group on the indoline backbone would function as a remote, sterically demanding group to influence the catalytic pocket. The general approach to unsymmetrical imidazolinium salts, which are precursors to chiral NHCs, involves multi-step syntheses starting from functionalized anilines or related structures researchgate.net. The use of a 5-(tert-butyl)aniline derivative, a close relative of this compound, in these synthetic routes would lead to NHC ligands with tailored steric properties for applications in catalysis tcd.ienih.govmdpi.com.
Integration into Functional Materials Research
The unique electronic properties of the indoline nucleus, combined with the solubility- and morphology-enhancing characteristics of the tert-butyl group, make this compound a valuable component in the design of functional organic materials.
In the field of organic photovoltaics, particularly dye-sensitized solar cells (DSSCs), indoline derivatives are widely used as the electron-donor component of organic sensitizer dyes. The indoline group provides a strong electron-donating capability, which is essential for efficient charge separation at the dye-semiconductor interface.
The tert-butyl group plays a critical role in the performance of these dyes. It is strategically introduced into the dye structure to:
Prevent Aggregation: The bulky nature of the tert-butyl group inhibits the close packing (π-stacking) of dye molecules on the surface of the titanium dioxide (TiO₂) semiconductor. This aggregation is known to quench fluorescence and reduce the efficiency of electron injection.
Improve Solubility: The nonpolar tert-butyl group enhances the solubility of the dye in the organic solvents used for device fabrication.
Block Recombination: The hydrophobic alkyl chains of the tert-butyl group can form an insulating layer on the TiO₂ surface, which helps to prevent the recombination of injected electrons with the redox electrolyte, a major loss pathway in DSSCs bohrium.com.
Research has demonstrated that indoline-based dyes, such as the D205 sensitizer which contains tert-butyl functionalities, exhibit high power conversion efficiencies (PCE) in DSSCs nih.govbohrium.com. The molecular engineering of these dyes, including the strategic placement of tert-butyl groups, is a key factor in optimizing device performance rsc.orgrsc.org.
| Indoline-Based Dye | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |
| D205 | Contains tert-butyl groups | 7.2% (with ionic liquid electrolyte) | bohrium.com |
| MAX157 | Fused cyclohexane on indoline donor | 5.2% | rsc.org |
The incorporation of indole and indoline units into polymer backbones is a promising strategy for developing new functional polymers with interesting thermal, optical, and electronic properties. These polymers have potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and electrochromic devices.
The synthesis of indole-based functional polymers can be achieved through various polymerization methods, including catalyst-free C-N coupling reactions of indole derivatives with activated difluoro monomers rsc.org. This approach allows for the creation of high molecular weight polymers with well-defined structures. The resulting poly(N-arylene diindolylmethane)s have shown good thermal stability and strong solid-state fluorescence rsc.orgresearchgate.net.
While the direct polymerization of this compound itself is less common, it can be used to synthesize monomers for subsequent polymerization. The presence of the tert-butyl group in the polymer chain would be expected to enhance solubility in common organic solvents, a crucial property for solution-based processing of polymeric materials. Furthermore, the bulky side group can disrupt chain packing, potentially leading to materials with higher photoluminescence quantum yields in the solid state. Research into functional polyethers derived from related tetrahydroindole monomers has shown that these materials can behave as high-resistance organic semiconductors mdpi.com.
Application in Chemical Biology Probes (Mechanistic Focus)
The use of this compound as a scaffold for the development of chemical biology probes with a mechanistic focus is not well-documented in publicly accessible research. Chemical probes are powerful tools designed to interact with specific biological targets to elucidate their function or activity. While the broader indoline core is a common motif in bioactive molecules, specific studies detailing the design, synthesis, and mechanistic application of a probe based directly on the this compound structure are not readily found. The development of a chemical probe typically requires a deep understanding of its structure-activity relationship (SAR), target engagement, and mechanism of action, which appears to be an underexplored area for this particular compound.
Studies of Molecular Interactions with Biomolecules
Detailed investigations into the specific molecular interactions between this compound and biomolecules such as proteins or nucleic acids are not described in the current body of scientific literature. Understanding these interactions at a molecular level is fundamental to chemical biology. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are commonly employed to characterize binding affinity, kinetics, and the specific residues involved in the interaction. However, no data from such studies involving this compound have been published. Consequently, there are no available data to populate tables regarding binding affinities (Kd), inhibition constants (Ki), or other quantitative measures of its interaction with specific biomolecules.
Enzyme Binding Mechanism Elucidation
There is a notable absence of research focused on the use of this compound to elucidate enzyme binding mechanisms. While derivatives of the indoline scaffold have been explored as inhibitors for various enzymes, the specific role and mechanistic details of the 5-tert-butyl substitution on the indoline core in modulating enzyme binding and inhibition have not been a subject of focused study. Mechanistic studies would typically involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), structural biology to visualize the binding pose within an enzyme's active or allosteric site, and computational modeling to rationalize the observed interactions. Without such studies, it is not possible to provide a detailed account or data on how this compound or its simple derivatives function to clarify enzyme mechanisms.
State of the Art Spectroscopic and Analytical Methodologies for 5 Tert Butyl Indoline Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Advanced Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-(tert-Butyl)indoline. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of an indoline (B122111) derivative, characteristic signals are expected for the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the tert-butyl group. For a compound like 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, the tert-butyl protons appear as a sharp singlet around 1.31 ppm. mdpi.com The aromatic protons typically appear in the range of 6.6–7.4 ppm. mdpi.com The protons on the saturated five-membered ring of the indoline core (at positions 2 and 3) would be expected to appear as multiplets in the upfield region, typically around 3.0-3.6 ppm. acs.org
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the tert-butyl group show a characteristic signal around 31-32 ppm for the methyl carbons and a quaternary carbon signal around 34 ppm. researchgate.net Aromatic carbons resonate in the 110-150 ppm region, while the saturated carbons of the indoline ring (C2 and C3) are found further upfield. researchgate.netrsc.org
Advanced NMR techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to determine stereochemistry in more complex indoline derivatives by observing correlations between spatially close protons. acs.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical shifts for indoline and tert-butyl moieties.
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃) | ~1.3 (singlet, 9H) | ~31.5 |
| tert-Butyl (quaternary C) | - | ~34.4 |
| C2-H₂ | ~3.0 (triplet) | ~47.0 |
| C3-H₂ | ~3.6 (triplet) | ~55.0 |
| C4-H | ~7.2 (doublet) | ~125.0 |
| C6-H | ~7.0 (doublet of doublets) | ~127.0 |
| C7-H | ~6.8 (doublet) | ~110.0 |
| C3a (quaternary C) | - | ~130.0 |
| C5 (quaternary C) | - | ~144.0 |
| C7a (quaternary C) | - | ~152.0 |
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm its molecular formula, C₁₂H₁₇N, by providing a highly accurate mass measurement of the molecular ion. rsc.orgmdpi.com
Electron impact (EI) ionization is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule. emory.edu The fragmentation of indole (B1671886) and indoline derivatives has been a subject of study. scirp.orgresearchgate.netacs.org For this compound, the molecular ion peak (M⁺·) would be observed at m/z 175. The most prominent fragmentation pathways would likely involve the tert-butyl group.
Key fragmentation patterns include:
Loss of a methyl radical (·CH₃): A primary fragmentation would be the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a peak at m/z 160 ([M-15]⁺).
Loss of the tert-butyl cation ([C(CH₃)₃]⁺): Cleavage of the bond between the aromatic ring and the tert-butyl group can occur.
Retro-Diels-Alder (RDA) fragmentation: The indoline ring can undergo RDA-type fragmentation, leading to the cleavage of the five-membered ring.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 175 | [C₁₂H₁₇N]⁺· | Molecular Ion (M⁺·) |
| 160 | [C₁₁H₁₄N]⁺ | Loss of a methyl radical (·CH₃) from the tert-butyl group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and three-dimensional arrangement of molecules. While the specific crystal structure for this compound is not detailed in the provided results, extensive crystallographic studies have been performed on numerous indoline and indole derivatives. unesp.brtandfonline.comeurjchem.comresearchgate.net
These studies reveal key structural features of the indoline core. nih.goviucr.org The indoline ring system consists of a benzene (B151609) ring fused to a five-membered dihydropyrrole ring. This heterocyclic ring is non-planar. nih.gov In derivatives, the crystal structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and C-H···π interactions. eurjchem.comiucr.orgiucr.org For a derivative like tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, X-ray analysis showed it belongs to the monoclinic crystal system with space group P2₁/n. tandfonline.com Such analyses confirm the connectivity and conformation of the molecule, which is often compared with structures optimized by Density Functional Theory (DFT) calculations. tandfonline.comtandfonline.com
Table 3: Typical Crystallographic Parameters for an Indoline Ring System (from Derivatives)
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| System/Space Group | Monoclinic / P2₁/n | tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate tandfonline.com |
| C-N Bond Length (ring) | ~1.38 - 1.45 Å | General Indole/Indoline Derivatives nih.gov |
| C-C Bond Length (aliphatic) | ~1.50 - 1.54 Å | General Indole/Indoline Derivatives nih.gov |
Chromatographic Methods for Purity Assessment and Separation Studies
Chromatographic techniques are fundamental for the separation and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
For non-volatile derivatives of indoline, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice. acs.org These methods are routinely used to confirm the purity of final products, with purities often required to be ≥95%. acs.orgnih.govnih.gov A typical setup involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a photodiode array (PDA) detector, which also provides UV spectral data. acs.org In some cases, HPLC is coupled with mass spectrometry (LC-MS) for simultaneous separation and mass identification. nih.gov
For volatile compounds, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for separation and identification.
Table 4: Example Chromatographic Method for Purity Analysis of Indoline Derivatives
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) acs.org |
| Stationary Phase | C18 column nih.gov |
| Mobile Phase | Gradient of water and acetonitrile/methanol |
| Detection | Photodiode Array (PDA) Detector acs.org |
Infrared and Ultraviolet-Visible Spectroscopy (Methodological Aspects)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to confirm the presence of key functional groups. For this compound, the IR spectrum would be expected to show:
A characteristic N-H stretching vibration around 3400 cm⁻¹ for the secondary amine in the indoline ring. mdpi.com
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (tert-butyl and CH₂ groups, just below 3000 cm⁻¹). mdpi.com
C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.
N-H bending vibrations around 1500-1600 cm⁻¹.
This technique is valuable for monitoring reactions, for instance, by observing the appearance or disappearance of a carbonyl (C=O) stretch (typically ~1700 cm⁻¹) if the nitrogen were to be acylated. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The indoline ring system has a distinct chromophore that absorbs UV light. The spectrum is characterized by electronic transitions (π → π*) of the aromatic system. The position and intensity of the absorption maxima (λ_max) can be influenced by the substitution pattern on the aromatic ring.
Table 5: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| N-H (amine) | Stretch | ~3400 |
| C-H (aromatic) | Stretch | ~3100-3000 |
| C-H (aliphatic) | Stretch | ~2960-2850 |
| C=C (aromatic) | Stretch | ~1600-1450 |
Future Perspectives and Uncharted Research Avenues
Emerging Methodologies for Tailored Indoline (B122111) Functionalization
The selective functionalization of the indoline core is paramount for the synthesis of novel derivatives with tailored properties. While traditional methods often require harsh conditions and pre-functionalized substrates, emerging methodologies are focusing on more direct and efficient approaches.
A significant advancement in this area is the late-stage functionalization (LSF) of complex molecules. dtu.dk LSF strategies allow for the introduction of chemical diversity at a late stage of a synthetic sequence, which is particularly valuable in drug discovery for exploring structure-activity relationships. dtu.dk One of the most powerful LSF techniques is C-H bond activation, which enables the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. For 5-(tert-butyl)indoline, C-H activation strategies could be employed to selectively functionalize the aromatic ring or the saturated heterocyclic portion of the molecule. For instance, palladium-catalyzed C-H activation has been successfully used for the C7 and C6 arylation of indoles by employing specific directing groups on the nitrogen atom. nih.gov The bulky di-tert-butylphosphinoyl group has been shown to direct arylation to the C7 position, while other directing groups can steer the functionalization to different positions. nih.gov These methodologies could be adapted for the selective functionalization of the this compound core, providing access to a wide range of novel derivatives.
Furthermore, transition-metal-free approaches are gaining traction. For example, a base-mediated domino C(sp³)–H activation, 1,2-addition, and defluorinative SNAr-cyclization sequence has been developed for the synthesis of 1,2-diarylindolines without the need for transition metals. nih.gov Such innovative, metal-free methods offer a more sustainable and cost-effective route to functionalized indolines.
A key intermediate for the further functionalization of this compound is tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. This boronate ester derivative can be synthesized from 5-bromoindoline (B135996) and serves as a versatile building block for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 5-position of the indoline ring.
| Methodology | Description | Potential Application for this compound |
| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. | Selective introduction of aryl, alkyl, or other functional groups at various positions of the indoline core. |
| Late-Stage Functionalization (LSF) | Introduction of chemical modifications at the final stages of a synthesis. | Rapid generation of a library of this compound derivatives for screening purposes. |
| Transition-Metal-Free Synthesis | Synthetic routes that avoid the use of transition metal catalysts. | Development of more sustainable and economical synthetic pathways to functionalized this compound. |
| Use of Boronate Esters | Synthesis of boronate ester intermediates for subsequent cross-coupling reactions. | Versatile functionalization at the 5-position of the indoline ring. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The unique properties of the this compound scaffold position it as a promising candidate for applications at the interface of several scientific disciplines.
In materials science , the electron-rich nature of the indoline ring makes it an attractive building block for organic electronic materials. The tert-butyl group can enhance the solubility and influence the solid-state packing of organic molecules, which are crucial parameters for device performance. For instance, carbazole (B46965) derivatives, which share structural similarities with indolines, are widely used in organic light-emitting diodes (OLEDs). mdpi.com The introduction of tert-butyl groups into organic molecules has been shown to be beneficial for their application in highly efficient blue OLEDs. nih.gov It is conceivable that this compound derivatives could be developed as novel host or emissive materials for OLEDs, or as components in organic solar cells and field-effect transistors.
In the realm of chemical biology , functionalized indolines can serve as valuable tools to probe biological systems. Fluorescent probes are instrumental for visualizing and understanding biological processes at the molecular level. crimsonpublishers.com The indoline scaffold can be incorporated into fluorescent dyes, and the tert-butyl group can be used to modulate the photophysical properties and cellular uptake of these probes. For example, quinoline-based fluorescent probes have been developed for bio-imaging applications. crimsonpublishers.com By analogy, novel fluorescent probes based on the this compound core could be designed for the selective detection of specific analytes or for imaging particular cellular compartments. The development of reaction-based fluorescent probes, which exhibit a fluorescence turn-on in response to a specific chemical reaction, is a particularly promising area. nih.gov
| Discipline | Potential Application of this compound | Key Features |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Electron-rich core, enhanced solubility and tailored solid-state packing due to the tert-butyl group. |
| Chemical Biology | Fluorescent probes for bio-imaging | Modifiable scaffold for tuning photophysical properties and cellular localization. |
Advancements in Computational Prediction and Design of Indoline Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of indoline derivatives, thereby guiding the design of new molecules with desired characteristics.
A DFT study has been conducted on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a key derivative of this compound. Such computational analyses can elucidate the effects of substituents on the electronic properties of the indoline core. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated to predict the electronic transitions and potential applications in organic electronics. researchgate.net
Molecular electrostatic potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of a molecule, which is crucial for predicting its reactivity towards electrophiles and nucleophiles. This information can guide the development of new functionalization strategies for the this compound scaffold.
Furthermore, computational studies can be employed to design new indoline-based molecules with specific properties. For instance, by systematically varying the substituents on the indoline ring and calculating their effect on the electronic and photophysical properties, it is possible to design novel fluorescent probes with optimized absorption and emission wavelengths. A computational study on substituted indoles has shown the effect of different substituents on their electronic and photophysical properties, providing a basis for the rational design of new functional molecules. researchgate.net
| Computational Method | Information Gained | Application in this compound Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO, LUMO), reactivity, spectroscopic properties. | Guiding the synthesis of new derivatives and predicting their properties for materials science and chemical biology applications. |
| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites. | Predicting the regioselectivity of chemical reactions and designing new functionalization strategies. |
| Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra. | Designing new fluorescent probes and organic electronic materials with desired photophysical properties. |
Sustainable Chemical Practices in Indoline Synthesis and Application
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The development of sustainable methods for the synthesis of indolines is an active area of research.
One promising approach is the use of biocatalysis . Enzymes can catalyze chemical reactions with high selectivity and efficiency under mild conditions, often in aqueous media. impactfactor.org Engineered enzymes, such as P411 variants, have been developed to catalyze the synthesis of chiral indolines through intramolecular C(sp³)–H amination. impactfactor.org This biocatalytic approach offers a green alternative to traditional synthetic methods that often rely on heavy metal catalysts and organic solvents.
Flow chemistry is another powerful tool for developing sustainable chemical processes. epa.gov Performing reactions in continuous flow systems can offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. mdpi.com The integration of biocatalysis with flow chemistry represents a particularly attractive strategy for the sustainable synthesis of fine chemicals and pharmaceuticals. A one-step route for the heterogeneous catalytic hydrogenation of ethyl 4-(2-nitrophenyl)-3-oxobutanoate to synthesize ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate has been developed using flow chemistry, avoiding the use of common reducing chemicals. epa.gov
The development of multicomponent reactions (MCRs) is another key aspect of green chemistry. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, solvent consumption, and waste generation. Sustainable multicomponent syntheses of indoles have been reported that proceed under mild conditions using ethanol (B145695) as a solvent and without the need for a metal catalyst. mdpi.com These principles can be applied to the development of greener synthetic routes to this compound and its derivatives.
| Sustainable Practice | Description | Relevance to this compound |
| Biocatalysis | Use of enzymes to catalyze chemical reactions. | Enantioselective synthesis of chiral this compound derivatives under mild and environmentally friendly conditions. |
| Flow Chemistry | Performing chemical reactions in a continuous flow system. | Safer, more efficient, and scalable synthesis of this compound and its derivatives. |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step. | Atom-economical and efficient synthesis of complex this compound-containing molecules. |
Q & A
Q. How can researchers integrate multi-omics data to elucidate the mechanism of action of this compound?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (DAVID, KEGG) to identify perturbed biological processes. Validate hypotheses with CRISPR knockouts or siRNA silencing. Apply false discovery rate (FDR) correction for high-throughput datasets .
Literature and Data Integration
Q. What strategies are effective for identifying knowledge gaps in existing studies on this compound?
Q. How should conflicting literature on the toxicity profile of this compound be reconciled in grant proposals?
- Methodological Answer : Perform risk-of-bias assessment (ROBIS tool) to evaluate study quality. Propose de novo toxicity assays (e.g., Ames test, hERG inhibition) under GLP conditions. Emphasize translational relevance by comparing NOAEL/LOAEL across species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
